1-(4-Methylphenyl)-3-naphthalen-2-ylsulfanylpyrrolidine-2,5-dione
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Overview
Description
1-(4-Methylphenyl)-3-naphthalen-2-ylsulfanylpyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-naphthalen-2-ylsulfanylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Naphthalen-2-ylsulfanyl Group: This can be accomplished through nucleophilic substitution reactions where a naphthalen-2-ylthiol is reacted with the intermediate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-naphthalen-2-ylsulfanylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1-(4-Methylphenyl)-3-naphthalen-2-ylsulfanylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-3-naphthalen-2-ylsulfanylpyrrolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-naphthalen-2-ylsulfanylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-pyrrolidinone: This compound shares the pyrrolidine core but lacks the naphthalen-2-ylsulfanyl group, resulting in different chemical and biological properties.
3-(4-Methylphenyl)-2-naphthalen-1-ylsulfanylpyrrolidine: This compound has a similar structure but with variations in the position of the substituents, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties not found in other related compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-naphthalen-2-ylsulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c1-14-6-9-17(10-7-14)22-20(23)13-19(21(22)24)25-18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKWSFROGOENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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